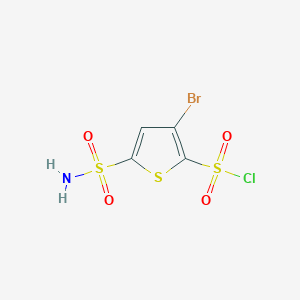
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is a chemical compound with the molecular formula C5H2BrClO4S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide typically involves the bromination and chlorosulfonation of thiophene derivatives. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process involves:
Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorosulfonation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Applications De Recherche Scientifique
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-methylthiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.
4-Bromo-5-chlorosulfonylthiophene-2-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-Bromo-5-chlorosulfonyl-thiophene-2-sulfonamide is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its sulfonamide group also makes it a valuable intermediate for the synthesis of biologically active compounds.
Propriétés
Formule moléculaire |
C4H3BrClNO4S3 |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
3-bromo-5-sulfamoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4H3BrClNO4S3/c5-2-1-3(14(7,10)11)12-4(2)13(6,8)9/h1H,(H2,7,10,11) |
Clé InChI |
WXFMXGYGMHPMGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)S(=O)(=O)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


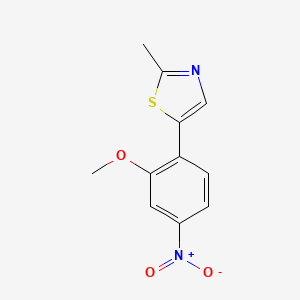
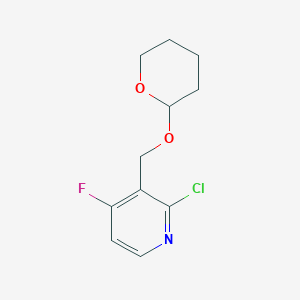
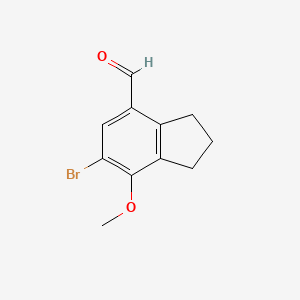
![2-bromo-3-chloro-7,8-dihydropyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B8375130.png)
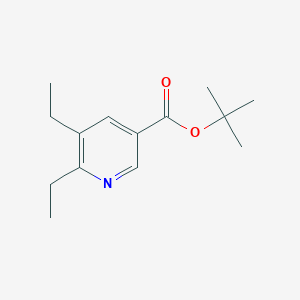
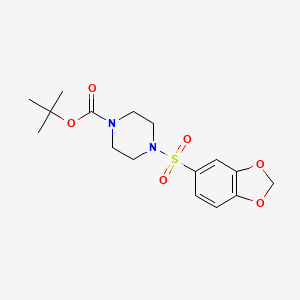
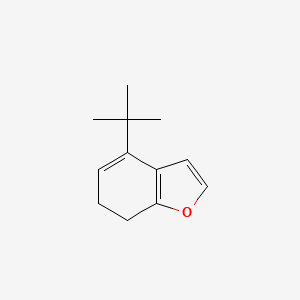
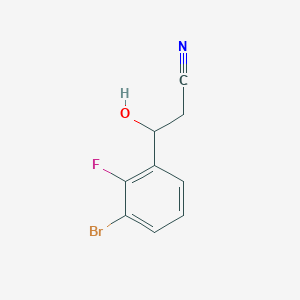
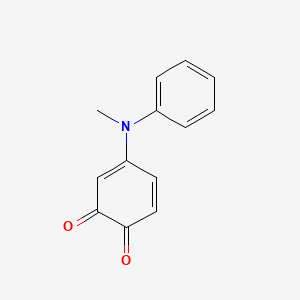

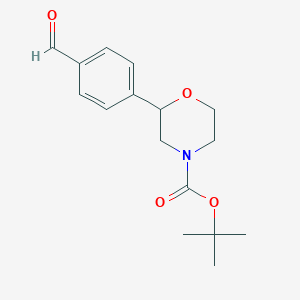
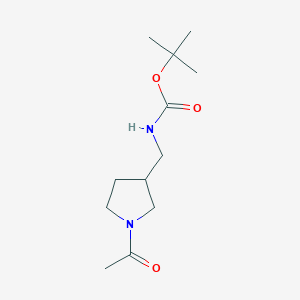

![2-[5-Methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B8375176.png)
